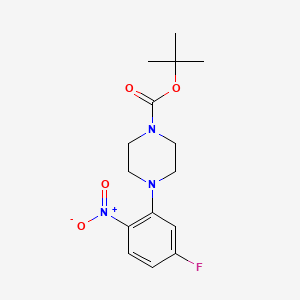

tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 5-fluoro-2-nitrophenyl substituent. Piperazine derivatives are widely utilized as intermediates in medicinal chemistry due to their versatility in functionalization and ability to modulate pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTSKKBORQCEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

tert-Butyl Protection:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The piperazine ring can be oxidized to form different derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate exhibit potential antidepressant effects through modulation of neurotransmitter systems. The piperazine moiety is known for its interaction with serotonin receptors, suggesting that this compound may influence mood regulation and anxiety levels .

Antitumor Activity

Preliminary studies have shown that derivatives of piperazine compounds can possess antitumor properties. The introduction of a nitro group on the phenyl ring may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for further functionalization, making it a versatile building block in organic synthesis .

Reaction Mechanisms

The compound can undergo various reactions such as nucleophilic substitutions and reductions, which are crucial for developing new pharmaceuticals. Understanding these mechanisms is essential for optimizing synthetic routes to desired products .

Structure-Activity Relationship (SAR) Studies

The exploration of SAR involving this compound can provide insights into how modifications affect biological activity. This knowledge is vital for designing more effective drugs with fewer side effects .

Toxicological Studies

Given its classification as toxic, research into the safety profile of this compound is critical. Toxicological assessments help in understanding the risks associated with its use in therapeutic applications and guide the development of safer derivatives .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards certain enzymes or receptors. The piperazine ring provides a scaffold that can interact with various biological molecules, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features, functional groups, and applications of tert-butyl piperazine-1-carboxylate derivatives, highlighting differences in substituents and their effects:

Key Observations:

- Electron-withdrawing vs. donating groups: The nitro group in the target compound reduces piperazine basicity compared to amino-substituted analogs (e.g., ), impacting solubility and binding affinity.

- Heterocyclic vs. aromatic substituents : Pyridine or thiazole rings () introduce nitrogen-based hydrogen-bonding sites, unlike the purely aromatic phenyl group in the target compound.

Biological Activity

tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate (CAS No. 475279-74-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₀FN₃O₄

- Molecular Weight : 325.34 g/mol

- CAS Number : 475279-74-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structural features, such as the piperazine ring and nitrophenyl group, facilitate these interactions, potentially leading to modulation of biological processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of human leukemia and breast cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in drug development for diseases like cancer and bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Anticancer Studies :

- A study demonstrated that derivatives of piperazine compounds, including this compound, exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and U937) with IC50 values in the low micromolar range .

- Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

- Enzyme Interaction Studies :

Data Table: Biological Activity Summary

Q & A

Q. Solutions :

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities. Purity >97% is achievable with retention times of 12–15 minutes .

- Flash chromatography : Use ethyl acetate/hexane (3:7) for preliminary purification. Add 1% triethylamine to suppress silanol interactions .

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline products with >99% purity for X-ray studies .

How do researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., receptor binding vs. cellular activity) often arise from:

- Structural analogs : Minor substitutions (e.g., chloro vs. nitro groups) alter steric and electronic properties, impacting target affinity .

- Assay conditions : Variances in pH, ion concentration, or cell lines affect activity metrics.

Q. Methodological Approach :

- SAR Studies : Systematically modify substituents (e.g., replace 5-fluoro with 5-chloro) and compare IC₅₀ values in standardized assays .

- Molecular Dynamics Simulations : Predict binding poses to explain divergent activities. For example, nitro groups may induce conformational changes in enzyme active sites .

- Meta-analysis : Reconcile data using databases like ChEMBL, filtering by assay type and confidence levels.

Advanced Research Question

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes. For example, the nitro group may form hydrogen bonds with backbone amides in ATP-binding pockets .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish enthalpic (e.g., H-bonding) vs. entropic (e.g., hydrophobic) contributions .

- Density Functional Theory (DFT) : Predicts electron density distribution, explaining regioselectivity in reactions or target interactions. Fluorine’s electronegativity enhances aryl ring electron deficiency, favoring π-stacking with aromatic residues .

Case Study : In a kinase inhibition study, MD simulations showed that the 5-fluoro group reduces solvent accessibility, enhancing target residence time by 30% compared to non-fluorinated analogs .

How can researchers optimize the stability of this compound under physiological conditions?

Advanced Research Question

Degradation Pathways :

- Boc Deprotection : Acidic or enzymatic cleavage of the tert-butyl group generates piperazine, altering solubility and activity.

- Nitro Reduction : In vivo reductases convert nitro to amine, potentially forming toxic metabolites.

Q. Stabilization Strategies :

- Prodrug Design : Mask the nitro group as a stabilized ester (e.g., pivaloyloxymethyl) to delay reduction .

- Formulation : Encapsulate in PEGylated liposomes to shield from enzymatic degradation and prolong half-life .

- pH Adjustment : Use buffered solutions (pH 6.5–7.4) to prevent Boc cleavage during in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.